2-[[1-Carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid
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Overview
Description
4,6,12,19-Tetraazadocosane-1,3,7-tricarboxylic acid, 22-[3-[[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methylIt is a radiopharmaceutical agent used for the visualization of prostate-specific membrane antigen (PSMA) in prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,12,19-Tetraazadocosane-1,3,7-tricarboxylic acid involves multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes stringent quality control measures to meet regulatory standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
4,6,12,19-Tetraazadocosane-1,3,7-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4,6,12,19-Tetraazadocosane-1,3,7-tricarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays to study enzyme interactions and cellular processes.
Medicine: Utilized in nuclear medicine for imaging and diagnosing prostate cancer.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 4,6,12,19-Tetraazadocosane-1,3,7-tricarboxylic acid involves its binding to prostate-specific membrane antigen (PSMA). This binding allows for the visualization of PSMA-expressing cells, which are commonly found in prostate cancer. The compound is labeled with a radioactive isotope, enabling imaging techniques such as positron emission tomography (PET) to detect and monitor cancerous cells .
Comparison with Similar Compounds
Similar Compounds
PSMA-617: Another compound used for targeting PSMA in prostate cancer.
PSMA-1007: A radiopharmaceutical agent similar to PSMA-11 but with different pharmacokinetic properties.
Uniqueness
4,6,12,19-Tetraazadocosane-1,3,7-tricarboxylic acid is unique due to its specific binding affinity for PSMA and its effectiveness in imaging prostate cancer. Its structure allows for high specificity and sensitivity in detecting cancerous cells, making it a valuable tool in nuclear medicine .
Properties
Molecular Formula |
C44H62N6O17 |
---|---|
Molecular Weight |
947.0 g/mol |
IUPAC Name |
2-[[1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C44H62N6O17/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67) |
InChI Key |
QJUIUFGOTBRHKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O |
Origin of Product |
United States |
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